molecular formula C8H4Cl3NO B1402952 1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one CAS No. 1402149-11-4

1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one

Cat. No. B1402952
M. Wt: 236.5 g/mol
InChI Key: YTPIVTNOKVPUSN-UHFFFAOYSA-N
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Description

The compound “1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one” is part of a family of compounds that act as opioid receptor ligands . These compounds may provide therapeutic benefits in the treatment of pain .

Scientific Research Applications

Positional Isomeric Effects on Phosphorescence

  • Phosphorescent Material Development : Researchers have investigated positional isomers similar to the compound of interest for their unique phosphorescent properties, demonstrating reversible phosphorescent color switching in response to acid-base vapor stimuli. Such materials hold potential for creating dynamic functional materials with applications in organic electronics and sensor technologies (Li & Yong, 2019).

Chalcone Ligands and Metal Complexes

  • Metal Complex Synthesis and Applications : Studies on chalcone ligands related to the specified compound have revealed their utility in synthesizing Pd(II) complexes. These complexes have been analyzed for their structural, spectral, and thermal properties, showing promise in antitumor, antioxidant, and antimicrobial applications (Gaber, Awad, & Atlam, 2018).

Nonlinear Optical Properties

  • Optoelectronic Applications : The nonlinear optical (NLO) properties of chalcone derivatives have been extensively studied, revealing potential applications in optoelectronics and photonics. Quantum chemical techniques have been employed to demonstrate the viability of these compounds as organic NLO materials due to their transparency in the visible range and significant charge mobility (Tiwari & Singh, 2016).

Organic Synthesis and Material Science

  • Synthetic Methodologies and Material Insights : Research has delved into the one-pot synthesis of enaminone-based compounds, showcasing methodologies that enhance efficiency in organic synthesis. These compounds, including variants similar to "1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one," have been characterized for their molecular and structural properties, contributing to the development of new materials (Barakat et al., 2020).

Antimicrobial and Antifungal Applications

  • Biological Activity : The antimicrobial and antifungal activities of compounds synthesized through condensation reactions involving 2-acetylpyridine have been explored. This research indicates moderate antifungal activities for certain compounds, highlighting the potential for pharmaceutical applications in treating infections (Rusnac et al., 2020).

properties

IUPAC Name

1-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO/c1-2-5(13)7-4(9)3-6(10)12-8(7)11/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPIVTNOKVPUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=C(N=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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